Bienvenue dans la boutique en ligne BenchChem!

(R)-Carisbamate

Chiral Pharmacology Drug Development Analytical Chemistry

For stereospecific anticonvulsant research, insist on the pure (R)-enantiomer (CAS 194085-74-0), not the racemate or (S)-isomer. (R)-Carisbamate (YKP509) is in Phase 3 trials for Lennox-Gastaut Syndrome (NCT05219617) and exhibits distinct metabolic handling via glucuronidation with minimal CYP involvement, avoiding common drug-drug interactions. ≥98% purity eliminates confounding enantiomeric effects, ensuring target engagement fidelity and experimental reproducibility. Ideal for ion channel pharmacology, drug metabolism, and preclinical epilepsy modeling.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 194085-74-0
Cat. No. B1679231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Carisbamate
CAS194085-74-0
Synonyms(R)-Carisbamate
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(COC(=O)N)O)Cl
InChIInChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1
InChIKeyOLBWFRRUHYQABZ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(R)-Carisbamate (CAS 194085-74-0) for Research Procurement: Baseline Identity and Profile


(R)-Carisbamate (CAS 194085-74-0), also designated (R)-RWJ-333369 and YKP509, is the R-enantiomer of the investigational neuromodulator carisbamate, a chiral alkyl-carbamate structurally related to felbamate [1]. It is an orally active small molecule with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . Its physicochemical properties include a logP of 1.982, indicating moderate lipophilicity, and the presence of a defined stereocenter critical for its biological activity . As a pure single enantiomer, it offers a distinct profile compared to its S-isomer and the racemic mixture, which is fundamental for understanding its specific pharmacological actions and potential therapeutic applications [1].

Why Generic Substitution Fails: Chiral Specificity and Pharmacological Divergence of (R)-Carisbamate


Procurement decisions for carisbamate-based research cannot rely on generic substitution with the racemate or the S-enantiomer due to profound differences in pharmacokinetic and pharmacodynamic properties inherent to chiral molecules [1]. The two enantiomers of a chiral drug interact stereoselectively with biological targets, leading to distinct absorption, distribution, metabolism, excretion, and toxicity profiles [1]. For carisbamate, the (R)-enantiomer has been specifically advanced into clinical development (as YKP509) for conditions like Lennox-Gastaut Syndrome, underscoring its unique therapeutic potential not conferred by the racemic mixture [2]. Furthermore, the (R)-enantiomer exhibits distinct metabolic handling, primarily through glucuronidation and side-chain oxidation, with minimal CYP450 involvement, which may avoid drug-drug interactions common with many other antiepileptic drugs [3]. Therefore, substituting (R)-carisbamate with the racemate or S-isomer would introduce an uncontrolled mixture with unknown and likely divergent pharmacological outcomes, jeopardizing experimental reproducibility and invalidating study conclusions.

Quantitative Differentiation Evidence: (R)-Carisbamate vs. Comparators


Chiral Purity and Identity: (R)-Carisbamate vs. Racemate and S-Enantiomer

(R)-Carisbamate is supplied as a single, defined enantiomer with a purity of ≥98% . This contrasts sharply with the racemic mixture, which is a 1:1 blend of (R)- and (S)-enantiomers, each with potentially different pharmacokinetic and pharmacodynamic properties [1]. The (R)-enantiomer has a distinct CAS number (194085-74-0) and specific optical rotation, while the (S)-enantiomer has a separate CAS number (194085-75-1) . The availability of a pure enantiomer is critical for studies where stereospecific effects are under investigation, as the racemate would introduce a confounding variable.

Chiral Pharmacology Drug Development Analytical Chemistry

Sodium Channel Inhibition: (R)-Carisbamate vs. Racemate

Carisbamate (racemate) inhibits voltage-gated sodium channels (Nav) in rat hippocampal neurons with an IC50 of 89 µM at -67 mV [1]. A separate study on rat Nav1.2 channels reported an IC50 of 68 µM [1]. This inhibition is concentration-, voltage-, and use-dependent. While this data is for the racemate, it provides a critical benchmark for the class. The (R)-enantiomer, as the therapeutically developed form, is expected to possess similar or enhanced activity at this target, although direct enantiomer-specific IC50 values are not publicly available. This inhibition profile differentiates carisbamate from other anticonvulsants like felbamate and cenobamate, which also block sodium channels but with different potencies and off-target effects [2].

Ion Channel Pharmacology Epilepsy Mechanism of Action

Clinical Development Pathway: (R)-Carisbamate (YKP509) vs. Racemate in Partial-Onset Seizures

The racemic mixture of carisbamate failed to gain regulatory approval for the treatment of partial-onset seizures due to a lack of consistent efficacy across a clinically relevant dose range, as reflected in a Complete Response Letter from the FDA in 2009 and withdrawal of its European application in 2010 [1]. In contrast, the (R)-enantiomer (YKP509) has been strategically repositioned and is currently in Phase 3 clinical trials (NCT05219617) as an adjunctive treatment for seizures associated with Lennox-Gastaut Syndrome (LGS), a severe, drug-resistant form of childhood-onset epilepsy [2]. This trial is a randomized, double-blind, placebo-controlled study evaluating efficacy in reducing drop seizures [2]. This divergent clinical trajectory demonstrates a clear differentiation in therapeutic potential between the enantiomer and the racemate.

Clinical Development Epilepsy Orphan Drug

Pharmacokinetic Profile: (R)-Carisbamate vs. Other Antiepileptic Drugs

Carisbamate exhibits linear, dose-proportional pharmacokinetics in both adult and pediatric patients with Lennox-Gastaut Syndrome [1]. A key differentiator from many other antiepileptic drugs (AEDs) is its minimal metabolism by cytochrome P450 enzymes [2]. Instead, it is extensively metabolized chiefly through glucuronidation and oxidation of the aliphatic side chain [2]. This profile suggests a lower potential for CYP-mediated drug-drug interactions, a common challenge in epilepsy polytherapy [2]. However, its clearance is increased by carbamazepine and, to a lesser extent, oral contraceptives, and it slightly increases the clearance of valproic acid and lamotrigine [2]. This contrasts with AEDs like phenytoin and carbamazepine, which are potent CYP inducers.

Pharmacokinetics Drug Metabolism Drug-Drug Interactions

Optimal Research Applications for (R)-Carisbamate Based on Quantitative Differentiation


Investigating Chiral Pharmacology in CNS Disorders

Researchers studying the stereospecific effects of anticonvulsants should procure the pure (R)-enantiomer (CAS 194085-74-0) to ensure experimental fidelity. The ≥98% purity eliminates the confounding influence of the (S)-enantiomer present in the racemate, enabling precise correlation of pharmacological outcomes with the specific chiral form. This is critical for target engagement studies, receptor binding assays, and in vivo efficacy models where enantiomeric differences can significantly impact results.

Modeling Refractory Epilepsy and Lennox-Gastaut Syndrome

Given the active Phase 3 clinical trial (NCT05219617) for (R)-carisbamate (YKP509) in Lennox-Gastaut Syndrome [1], the compound is an essential tool for preclinical research in this area. Investigators can use it to model the drug's effects in vitro and in vivo, exploring mechanisms of action relevant to this severe, drug-resistant epilepsy. Its linear, dose-proportional pharmacokinetics [2] simplify dose selection and data interpretation in animal models.

Studying Non-CYP Mediated Drug Metabolism and Drug-Drug Interactions

The unique metabolic profile of carisbamate—extensive glucuronidation and minimal CYP involvement [3]—makes the (R)-enantiomer a valuable probe for studies of drug metabolism and transport. Researchers can use it to investigate the role of UDP-glucuronosyltransferases (UGTs) in drug clearance and to model scenarios where CYP-mediated drug interactions are minimized, providing a contrast to classic CYP-dependent AEDs.

Exploration of Voltage-Gated Sodium Channel Inhibition

The documented inhibition of voltage-gated sodium channels (IC50 89 µM in rat hippocampal neurons) [4] positions (R)-carisbamate as a useful tool compound for ion channel pharmacology. While direct enantiomer-specific data is limited, the racemate's activity provides a robust baseline. Researchers can use it to investigate state- and use-dependent block, compare its effects with other sodium channel modulators, and study its impact on neuronal excitability and network activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Carisbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.